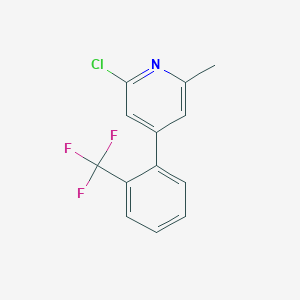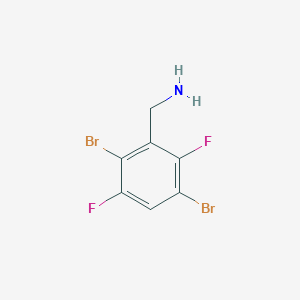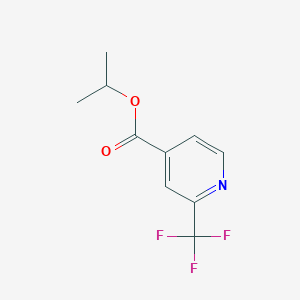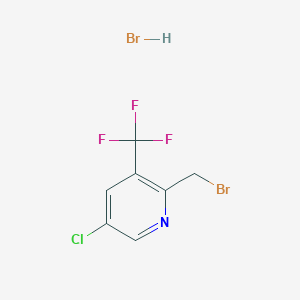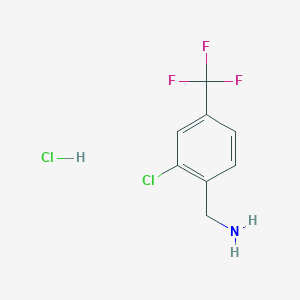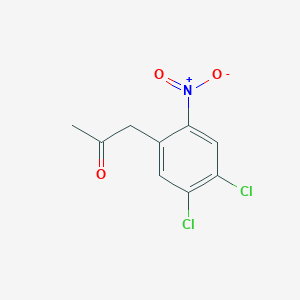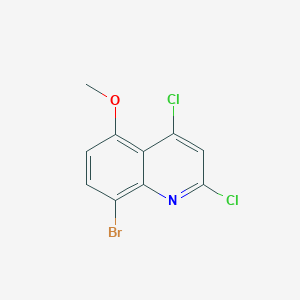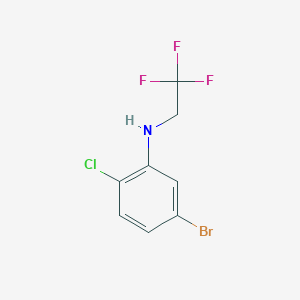
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline base structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or thionyl chloride.
Trifluoroethylation: The final step involves the introduction of the trifluoroethyl group. This can be achieved using 2,2,2-trifluoroethylamine under basic conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The aniline moiety allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Production of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced nitrogen compounds.
科学的研究の応用
Chemistry
In chemistry, 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the halogen atoms may participate in halogen bonding, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Chloro-N-(2,2,2-trifluoroethyl)aniline:
5-Bromo-2-chloro-N-methylaniline: Substitutes the trifluoroethyl group with a methyl group, altering its pharmacokinetic properties.
Uniqueness
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H6BrClF3N |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChIキー |
RVJRTYXILJBOCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)NCC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
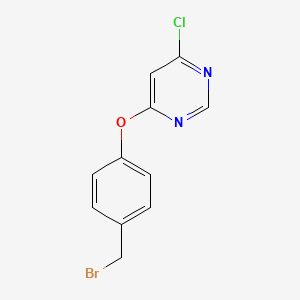
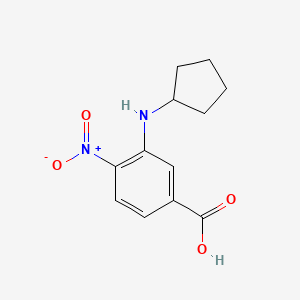
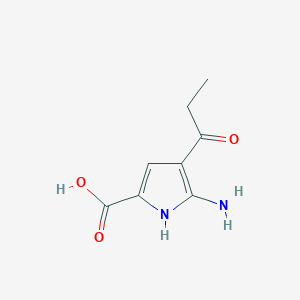
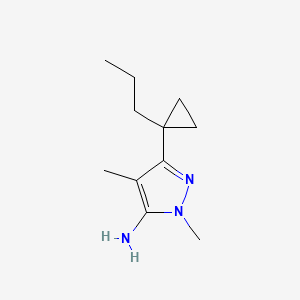
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
